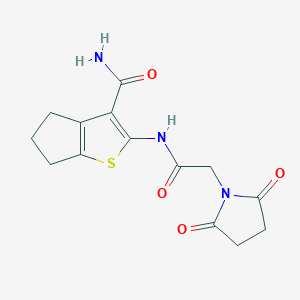

CDK2-IN-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15N3O4S |

|---|---|

Molecular Weight |

321.35 g/mol |

IUPAC Name |

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

InChI |

InChI=1S/C14H15N3O4S/c15-13(21)12-7-2-1-3-8(7)22-14(12)16-9(18)6-17-10(19)4-5-11(17)20/h1-6H2,(H2,15,21)(H,16,18) |

InChI Key |

KHBZGSPGIADNNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of INX-315, a Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). INX-315 is an orally bioavailable small molecule with potential antineoplastic activity.[1] This document details its biochemical and cellular activities, the experimental protocols used for its characterization, and its effects on cell cycle regulation and tumor growth.

Core Mechanism of Action

INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity.[2][3] CDK2 is a serine/threonine kinase that plays a crucial role in the G1-S phase transition of the cell cycle.[2][4] By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).[2][4][5] This leads to hypophosphorylation of Rb, which in turn prevents the release of the E2F transcription factor.[2][4] The sequestration of E2F results in the downregulation of genes required for DNA replication and cell cycle progression, ultimately leading to a G1 phase cell cycle arrest and an induction of apoptosis or a senescence-like state in tumor cells.[1][2][4][6] This targeted inhibition of CDK2 makes INX-315 a promising therapeutic agent for cancers with dysregulated CDK2 activity, such as those with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[2][4][7]

Quantitative Data Presentation

The following tables summarize the quantitative data for INX-315's inhibitory activity from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of INX-315 against Cyclin-Dependent Kinases

| Target Complex | IC50 (nM) | Assay | Reference |

| CDK2/Cyclin E1 | 0.6 | Nanosyn Biochemical Assay | [2][8][9][10] |

| CDK2/Cyclin A2 | 2.5 | Nanosyn Biochemical Assay | [2][8][10] |

| CDK1/Cyclin B1 | >30 | Nanosyn Biochemical Assay | [2] |

| CDK4/Cyclin D1 | >1000 | Nanosyn Biochemical Assay | [2] |

| CDK6/Cyclin D3 | >1000 | Nanosyn Biochemical Assay | [2] |

| CDK9/Cyclin T1 | >1000 | Nanosyn Biochemical Assay | [2] |

Table 2: Intracellular Target Engagement and Cellular Proliferation Inhibition of INX-315

| Assay Type | Cell Line/Target | IC50 (nM) | Reference |

| NanoBRET Target Engagement | CDK2/Cyclin E1 | 2.3 | [2][6][10] |

| NanoBRET Target Engagement | CDK1/Cyclin B1 | 374 | [2] |

| NanoBRET Target Engagement | CDK9/Cyclin T1 | 2950 | [2] |

| Cell Proliferation (CTG Assay) | OVCAR3 (ovarian, CCNE1-amplified) | Not specified, but sensitive | [5] |

| Cell Proliferation (CTG Assay) | MKN1 (gastric, CCNE1-amplified) | Not specified, but sensitive | [5] |

| Cell Proliferation (CTG Assay) | Hs68 (normal human fibroblasts) | 1430 | [9] |

| Cell Proliferation (various) | Panel of ovarian cancer cell lines | Mean IC50 of 26 | [10] |

Signaling Pathway and Mechanism of Action Diagram

References

- 1. Facebook [cancer.gov]

- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Figure 1 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. incyclixbio.com [incyclixbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. petermac.org [petermac.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 10. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

CDK2-IN-39 chemical structure and properties

An In-depth Technical Guide on the Cyclin-Dependent Kinase 2 Inhibitor: CDK2-IN-39 (R547)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent cyclin-dependent kinase inhibitor, this compound, also known as R547. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Compound Information

This compound (R547) is a potent, selective, and orally active ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Its chemical name is --INVALID-LINK--methanone.[2][3] R547 belongs to the 2,4-diamino-5-ketopyrimidine class of compounds and has demonstrated significant antitumor activity in preclinical models.[2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound (R547).

| Property | Value | Reference |

| IUPAC Name | --INVALID-LINK--methanone | [3] |

| Synonyms | R547, Compound 39 | [2][4] |

| Molecular Formula | C₁₈H₂₁F₂N₅O₄S | [3] |

| Molecular Weight | 441.45 g/mol | [3][5] |

| CAS Number | 741713-40-6 | [3] |

| Solubility | Soluble in DMSO (up to 100 mM) | [3] |

Pharmacological Properties

This compound (R547) is a highly potent inhibitor of several key cell cycle CDKs. Its inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Kᵢ (nM) | Reference |

| CDK1/cyclin B | 2 | [1] |

| CDK2/cyclin E | 3 | [1] |

| CDK4/cyclin D1 | 1 | [1] |

Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase.

Table 2: Cellular Potency

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| HCT116 | Proliferation | 0.08 | [2][4] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to inhibit a biological process by 50%.

Mechanism of Action

This compound (R547) functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2][5] The primary targets of R547 are the cyclin-dependent kinases that regulate the cell cycle, particularly the G1 to S phase transition.[1][5] By inhibiting CDK1, CDK2, and CDK4, R547 effectively blocks the phosphorylation of the retinoblastoma protein (Rb).[1][5] This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication, thereby inducing cell cycle arrest in the G1 and G2 phases and promoting apoptosis.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures related to this compound (R547), the following diagrams are provided in Graphviz DOT language.

Simplified CDK2 Signaling Pathway in G1/S Transition

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound (R547).

Experimental Workflow for an In Vitro CDK2 Kinase Assay

Caption: A typical experimental workflow for an in vitro CDK2 kinase inhibition assay.

Experimental Protocols

The following are representative protocols for assays used to characterize CDK2 inhibitors like R547.

In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

CDK substrate peptide

-

ATP solution

-

This compound (R547) serially diluted in appropriate solvent (e.g., DMSO)

-

Kinase-Glo® Max reagent

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a master mixture containing kinase assay buffer, CDK substrate peptide, and ATP.

-

Add 25 µL of the master mixture to each well of a 96-well plate.

-

Add 5 µL of serially diluted this compound (R547) or vehicle control to the appropriate wells.

-

To initiate the kinase reaction, add 20 µL of diluted CDK2/Cyclin A enzyme solution to each well. The "blank" wells should receive 20 µL of kinase assay buffer without the enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes, protecting the plate from light.

-

Measure the luminescence using a microplate reader.

-

The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate the percent inhibition for each concentration of R547 and determine the IC₅₀ value.

Cell Proliferation Assay (e.g., using HCT116 cells)

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound (R547).

Materials:

-

HCT116 human colorectal carcinoma cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (R547) serially diluted in cell culture medium

-

96-well clear-bottom cell culture plates

-

Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound (R547) or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells into a colored formazan (B1609692) product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration of R547 and determine the IC₅₀ value.

Conclusion

This compound (R547) is a well-characterized, potent inhibitor of cyclin-dependent kinases with significant anti-proliferative activity. Its ATP-competitive mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a promising candidate for further drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R 547 | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 4. rcsb.org [rcsb.org]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Target Selectivity of a Novel CDK2 Inhibitor

Executive Summary: This technical guide provides a comprehensive overview of the target selectivity of the novel and potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, INX-315. Due to the absence of publicly available information on a compound designated "CDK2-IN-39," this document utilizes INX-315 as a representative selective CDK2 inhibitor to illustrate the principles and methodologies for determining kinase selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, is a key driver of the G1/S phase transition and is essential for DNA replication.[1][2] Its aberrant activation, often through the amplification of its binding partner Cyclin E1 (CCNE1), is implicated in various malignancies and in the development of resistance to CDK4/6 inhibitors.[3][4] The development of highly selective CDK2 inhibitors is therefore a promising therapeutic strategy. INX-315 is a novel, potent, and orally active CDK2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[3][5]

Target Selectivity Profile of INX-315

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen toxicities. The selectivity of INX-315 has been rigorously characterized using both biochemical and live-cell assays.

Biochemical assays measure the ability of a compound to inhibit the activity of a purified enzyme in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Kinase Target | Biochemical IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |

| CDK2/Cyclin E1 | 0.6 | 1 |

| CDK2/Cyclin A2 | 2.5 | 4 |

| CDK1/Cyclin B | 30 | 50 |

| CDK4/Cyclin D1 | 133 | 222 |

| CDK6/Cyclin D3 | 338 | 563 |

| CDK9/Cyclin T1 | 73 | 122 |

| CSF1R | 2.29 | 3.8 |

Data compiled from multiple sources.[3][6][7]

To assess target engagement within a cellular context, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed. This technology measures the apparent affinity of a compound for its target in live cells, providing a more physiologically relevant measure of potency and selectivity.[8][9]

| Kinase Target | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |

| CDK2/Cyclin E1 | 2.3 | 1 |

| CDK1/Cyclin B1 | 374 | 163 |

| CDK9/Cyclin T1 | 2950 | 1283 |

Data compiled from multiple sources.[5][7][10]

These data highlight the high potency and selectivity of INX-315 for CDK2 over other CDK family members, particularly in a live-cell environment.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This protocol outlines a general procedure for determining the biochemical IC50 of an inhibitor against a purified kinase.

-

Reaction Setup: In a 96-well or 384-well plate, a reaction mixture is prepared containing the purified active CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from Histone H1 or Rb), and a kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).

-

Inhibitor Addition: The test inhibitor (e.g., INX-315) is added at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[11] This is achieved by converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.[11]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes a live-cell assay to measure the affinity of a compound for its target protein.[9][12]

-

Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase as a fusion protein with NanoLuc® luciferase (e.g., CDK2-NanoLuc®).[12]

-

Cell Plating: The transfected cells are harvested and plated into 96-well or 384-well white assay plates.

-

Compound and Tracer Addition: The test compound (e.g., INX-315) is serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of the target kinase.

-

Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.

-

Detection: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured. The BRET ratio is calculated as the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.[12]

-

Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The intracellular IC50 value is determined by plotting the BRET ratio against the logarithm of the compound concentration.

Visualizations

Caption: CDK2 signaling in the G1/S cell cycle transition.

Caption: Workflow for a biochemical kinase inhibition assay.

Caption: Workflow for the NanoBRET target engagement assay.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. incyclixbio.com [incyclixbio.com]

- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 10. incyclixbio.com [incyclixbio.com]

- 11. promega.com [promega.com]

- 12. eubopen.org [eubopen.org]

Unraveling CDK2-IN-39: A Technical Overview of a Cyclin-Dependent Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 2 (CDK2) continues to be a focal point in oncology research due to its critical role in cell cycle progression. The deregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. Among the arsenal (B13267) of small molecule inhibitors developed to target this kinase, CDK2-IN-39 has emerged as a notable compound. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting available data, outlining experimental methodologies, and visualizing key pathways to facilitate further research and development in this domain.

Discovery and Activity

This compound, also referenced as "compound 4" in some commercial contexts, is a potent inhibitor of CDK2. While the specific discovery and lead optimization process for this exact molecule is not extensively detailed in publicly available primary literature, its chemical structure and inhibitory data are accessible through chemical suppliers and databases. It is identified by the CAS number 730945-59-2.

Biological Activity

Quantitative data from various sources indicate its inhibitory potential against CDK2. The following table summarizes the key inhibitory activity values.

| Target | Assay | IC₅₀ (nM) | Notes |

| CDK2 | Biochemical | Data Not Available | - |

| CDK2/Cyclin E1 | Biochemical | <10 | Potent inhibition of the active complex. |

| CDK2/Cyclin B1 | Biochemical | >10-20 | Lower potency against this complex. |

Note: The lack of a specific primary publication for this compound (HY-169683) limits the availability of comprehensive quantitative data from a single, peer-reviewed source. The data presented is aggregated from supplier information.

Synthesis Pathway

The synthesis of this compound, based on its chemical structure, can be logically deduced through established organic chemistry principles. The core of the molecule is a substituted pyrimidine (B1678525) ring, a common scaffold for kinase inhibitors. A plausible retrosynthetic analysis suggests a convergent synthesis strategy.

The following diagram, generated using the DOT language, illustrates a potential synthetic pathway for this compound.

In Vitro Activity of CDK2-IN-50 on CDK2/Cyclin E: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in vitro activity of the potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-50 (also known as compound 8b), with a specific focus on its interaction with the CDK2/cyclin E complex. This document includes a summary of its inhibitory potency, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling pathway and experimental workflow. The information presented herein is intended to support further research and development of selective CDK2 inhibitors for therapeutic applications. It is important to note that the compound referred to in this guide, CDK2-IN-50, is believed to be the correct identity for the user's query regarding "CDK2-IN-39," based on available scientific literature.

Quantitative Data Summary

CDK2-IN-50 is a highly potent inhibitor of the CDK2/cyclin E complex. Its in vitro activity has been quantified, demonstrating significant potential for this compound in targeting CDK2-dependent processes.

| Compound | Target Complex | Parameter | Value (nM) | Reference |

| CDK2-IN-50 (Compound 8b) | CDK2/cyclin E1 | IC50 | 0.77 | [1][2][3][4] |

| Roscovitine (Reference) | CDK2/cyclin E1 | IC50 | 1.94 | [1][2][3][4] |

Experimental Protocols

The following section details the methodology for determining the in vitro inhibitory activity of CDK2-IN-50 against the CDK2/cyclin E1 complex, as described in the referenced literature.

In Vitro CDK2/Cyclin E1 Enzymatic Inhibition Assay

The potency of CDK2-IN-50 was determined using a kinase activity assay that measures the phosphorylation of a substrate by the CDK2/cyclin E1 enzyme.

Materials and Reagents:

-

Recombinant human CDK2/cyclin E1 enzyme

-

Substrate (e.g., Histone H1 or a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (CDK2-IN-50) and reference inhibitor (Roscovitine)

-

Assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

Microplates (e.g., 96-well or 384-well)

-

Luminometer for signal detection

Procedure:

-

Compound Preparation: A stock solution of CDK2-IN-50 is prepared in a suitable solvent, such as DMSO. A serial dilution is then performed to obtain a range of concentrations for IC50 determination.

-

Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the assay buffer, a fixed concentration of the recombinant CDK2/cyclin E1 enzyme, and the substrate.

-

Initiation of Reaction: The test compound (CDK2-IN-50) at various concentrations is added to the wells. The kinase reaction is initiated by the addition of a specific concentration of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

-

Termination and Detection: The reaction is terminated, and the amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ assay is a common method for this, involving two steps:

-

Addition of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis: The luminescence is measured using a plate-reading luminometer. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

CDK2/Cyclin E Signaling Pathway and Inhibition by CDK2-IN-50

The following diagram illustrates the role of the CDK2/cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of action of CDK2-IN-50.

Caption: CDK2/Cyclin E signaling pathway and its inhibition.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of CDK2-IN-50.

Caption: Workflow for in vitro IC50 determination of CDK2-IN-50.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[ e]thieno[2,3- b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of the Selective Inhibitor CDK2i-X on CDK2/Cyclin A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro activity and characterization of CDK2i-X, a potent and selective inhibitor of the Cyclin-Dependent Kinase 2 (CDK2)/cyclin A complex. The document details the biochemical potency, selectivity profile, and the experimental protocols used for its evaluation.

Biochemical Profile of CDK2i-X

CDK2i-X was profiled for its inhibitory activity against the CDK2/cyclin A complex and other related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) were determined using luminescence-based and radiometric assays.

Data Presentation: Inhibitory Activity of CDK2i-X

The quantitative data for CDK2i-X are summarized in the table below. The compound demonstrates high potency for the CDK2/cyclin A complex with significant selectivity over other key cell cycle kinases.

| Kinase Complex | IC50 (nM) | Ki (nM) | Assay Method |

| CDK2/cyclin A | 8.5 ± 1.2 | 4.2 ± 0.7 | ADP-Glo™ Luminescence Assay |

| CDK2/cyclin E | 15.3 ± 2.1 | 7.8 ± 1.1 | ADP-Glo™ Luminescence Assay |

| CDK1/cyclin B | 215 ± 25 | 108 ± 13 | ADP-Glo™ Luminescence Assay |

| CDK4/cyclin D1 | >10,000 | >5,000 | Radiometric Assay |

| CDK6/cyclin D3 | >10,000 | >5,000 | Radiometric Assay |

Values are presented as mean ± standard deviation from three independent experiments.

CDK2/Cyclin A Signaling Pathway and Inhibition

The CDK2/cyclin A complex is a critical regulator of S-phase progression in the cell cycle.[1] Its activation involves the binding of cyclin A to CDK2, followed by phosphorylation of a threonine residue in the T-loop by a CDK-activating kinase (CAK).[2] The active complex then phosphorylates various substrates, such as the Retinoblastoma protein (pRb), facilitating the transition into and progression through the S phase.[1] CDK2i-X is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest.

Experimental Protocols

The following protocol details the methodology for determining the in vitro inhibitory activity of a compound against the CDK2/cyclin A kinase complex using a luminescence-based assay format. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[3][4]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of CDK2i-X against the CDK2/cyclin A complex by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human CDK2/cyclin A enzyme (e.g., Carna Biosciences)

-

Kinase substrate peptide (e.g., RB-S/T peptide)

-

ATP solution, 10 mM

-

CDK2i-X (or test compound)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[4]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of CDK2i-X in 100% DMSO.

-

Perform a serial dilution of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 1%.[5]

-

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted CDK2i-X or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

-

Prepare a 2X kinase/substrate mixture containing the purified CDK2/cyclin A enzyme and its specific peptide substrate in kinase assay buffer.

-

Add 10 µL of the 2X kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK2/cyclin A (typically 10-50 µM).

-

Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP.

-

The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the CDK2i-X concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Experimental Workflow Visualization

The workflow for the in vitro kinase inhibition assay is a sequential process designed for accuracy and high-throughput screening.

References

Cellular Effects of CDK2 Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide explores the cellular effects of CDK2 inhibition on cell cycle progression, using the inhibitor CDK2-IN-39 as a focal point. Due to the limited publicly available data specifically for this compound, this guide incorporates representative data from other well-characterized, potent, and selective CDK2 inhibitors to illustrate the expected cellular phenotypes and provide a framework for experimental investigation. This document provides an in-depth overview of the mechanism of action, quantitative effects on cell cycle distribution, and detailed experimental protocols for researchers in oncology and drug development.

Introduction to CDK2 and its Role in the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin partners, are the master orchestrators of this process. CDK2, when complexed with Cyclin E, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. This complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. These transcription factors then activate the expression of genes required for DNA replication, thereby committing the cell to a new round of division.

In many cancer types, the CDK2 pathway is hyperactivated, often through the amplification of the CCNE1 gene (encoding Cyclin E1), leading to uncontrolled cell proliferation. Therefore, small molecule inhibitors targeting CDK2 have emerged as a promising therapeutic strategy.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket of the CDK2 enzyme. This binding event prevents the phosphorylation of CDK2 substrates, thereby blocking the downstream signaling cascade that drives the G1/S transition. The primary cellular consequence of effective CDK2 inhibition is a robust cell cycle arrest in the G1 phase. This prevents cancer cells from replicating their DNA and ultimately halts their proliferation.

Signaling Pathway of CDK2 and Intervention by an Inhibitor

Caption: CDK2 signaling pathway and the point of intervention by this compound.

Quantitative Analysis of Cellular Effects

Table 1: In Vitro Potency of Representative CDK2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| This compound (Analog) | CDK2 | ≤ 20 | Not Specified | Biochemical |

| INX-315 | CDK2/cyclin A1 | 4 | OVCAR3 | Biochemical |

| BLU-222 | CDK2 | 1.3 | OVCAR3 | Cellular pRb |

Note: Data for this compound analog is based on a structurally similar compound, CDK2-IN-30. Data for other inhibitors are from published literature and are provided for comparative purposes.

Table 2: Effect of CDK2 Inhibition on Cell Cycle Distribution

| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | OVCAR3 (CCNE1 amp) | 45% | 40% | 15% |

| CDK2 Inhibitor (e.g., INX-315) | OVCAR3 (CCNE1 amp) | 75% | 10% | 15% |

| Vehicle (DMSO) | Hs68 (Normal Fibroblast) | 60% | 25% | 15% |

| CDK2 Inhibitor (e.g., INX-315) | Hs68 (Normal Fibroblast) | 62% | 23% | 15% |

Note: These are representative data illustrating the expected trend of a G1 phase arrest in a sensitive (CCNE1-amplified) cancer cell line, with minimal effect on a normal, non-cancerous cell line.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Utilize a panel of cancer cell lines with varying status of Cyclin E1 (CCNE1) amplification (e.g., OVCAR3, KURAMOCHI) and normal, non-transformed cell lines (e.g., Hs68, RPE-1) as controls.

-

Culture Conditions: Maintain cells in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.

-

Treatment: Seed cells at a density that allows for logarithmic growth throughout the experiment. After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting: Following treatment with this compound for the desired duration (e.g., 24, 48 hours), harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic populations.

-

Fixation: Wash the cells once with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol (B145695) dropwise to achieve a final concentration of 70% ethanol. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Cell Cycle Analysis

Caption: A typical experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol is to assess the phosphorylation status of key CDK2 substrates and the expression levels of cell cycle regulatory proteins.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include:

-

Phospho-Rb (Ser807/811)

-

Total Rb

-

Cyclin E1

-

p27Kip1

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Inhibition of CDK2 presents a rational and promising strategy for the treatment of cancers with a dependency on this pathway, such as those with CCNE1 amplification. While specific data for this compound is emerging, the expected cellular effects are a potent and selective induction of G1 cell cycle arrest in sensitive cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of this compound and other CDK2 inhibitors, facilitating further drug development and a deeper understanding of cell cycle control in cancer.

Navigating the Therapeutic Potential of CDK2 Inhibition: A Technical Guide to Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacokinetic and pharmacodynamic data for the compound "CDK2-IN-39" are not extensively available in the public scientific literature. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Cyclin-Dependent Kinase 2 (CDK2) inhibitors as a class, utilizing data from well-characterized representative compounds to illuminate the therapeutic landscape and key experimental considerations.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in a variety of human cancers, including breast, ovarian, and lung cancer, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors represents a promising strategy to induce cell cycle arrest and apoptosis in tumor cells with aberrant CDK2 activity. This guide delves into the critical pharmacokinetic and pharmacodynamic properties of CDK2 inhibitors, providing a framework for their preclinical and clinical evaluation.

Pharmacokinetics of Representative CDK2 Inhibitors

The pharmacokinetic profiles of CDK2 inhibitors are crucial for determining their dosing schedules, bioavailability, and overall clinical utility. These parameters can vary significantly between different chemical scaffolds. The following table summarizes key pharmacokinetic data for several representative CDK2 inhibitors.

| Compound | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability | Key Findings |

| Dinaciclib | Intravenous | Short plasma half-life | Rapid | Rapid distribution | N/A | Demonstrates rapid distribution and a short plasma half-life. |

| Roscovitine | Intraperitoneal (mice) | ~0.82 hours (plasma), ~0.61 hours (bone marrow) | 0.05 L/h (plasma), 0.62 L/h (bone marrow) | 0.015 L (plasma), 0.54 L (bone marrow) | N/A | Exhibits a short half-life with limited penetration into the bone marrow. |

| PF-07104091 | Oral | N/A | N/A | N/A | Orally available | An orally available CDK2 inhibitor with demonstrated antitumor activity. |

| BLU-222 | Oral | N/A | N/A | N/A | Orally available | A potent and highly selective oral CDK2 inhibitor. |

| INX-315 | N/A | N/A | N/A | N/A | N/A | A novel, potent, and selective CDK2 inhibitor. |

Pharmacodynamics of Representative CDK2 Inhibitors

The pharmacodynamic effects of CDK2 inhibitors are centered on their ability to engage the CDK2 target, inhibit its kinase activity, and elicit a cellular response, typically cell cycle arrest or apoptosis. Key pharmacodynamic parameters include the half-maximal inhibitory concentration (IC50) and the inhibition of downstream biomarkers such as phosphorylated retinoblastoma protein (p-Rb).

| Compound | Target(s) | IC50 (CDK2) | Cellular Effects | Key Findings |

| Dinaciclib | CDK2, CDK1, CDK5, CDK9 | 1 nM | Reduces Rb phosphorylation, modulates cyclin D1 and p53 expression. | A potent, multi-CDK inhibitor that demonstrates target engagement in tumor tissue. |

| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | N/A | Inhibits cell cycle progression. | A selective inhibitor of several CDKs. |

| PF-07104091 | CDK2 | N/A | Induces tumor reduction in a dose-dependent manner in ovarian cancer models. | Demonstrates synergistic effects when combined with the CDK4/6 inhibitor Palbociclib in breast cancer models. |

| BLU-222 | CDK2 | N/A | Active in preclinical models of CCNE1-amplified ovarian cancer. | A highly selective CDK2 inhibitor with demonstrated efficacy as a monotherapy and in combination treatments. |

| INX-315 | CDK2 | < 100 nM (in a panel of ovarian cancer cell lines) | Promotes retinoblastoma protein hypophosphorylation and induces therapy-induced senescence in CCNE1-amplified tumors. | Overcomes resistance to CDK4/6 inhibitors in breast cancer models. |

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of CDK2 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin complex.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

Test compound (CDK2 inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin enzyme, and the substrate.

-

Add serial dilutions of the test compound to the wells of a microplate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence or other signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Cycle Analysis

This method determines the effect of a CDK2 inhibitor on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (CDK2 inhibitor)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CDK2 inhibitor for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases based on their DNA content.

Western Blotting for Pharmacodynamic Markers

This technique is used to measure the levels of key proteins in the CDK2 signaling pathway, such as total and phosphorylated Rb, to confirm target engagement in cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (CDK2 inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the CDK2 inhibitor as described for the cell cycle analysis.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a CDK2 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for xenograft implantation

-

Test compound (CDK2 inhibitor) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the CDK2 inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CDK2 signaling and the workflow for inhibitor evaluation is essential for a clear understanding.

Caption: The CDK2 signaling pathway, illustrating the key players and regulatory steps in the G1/S transition and S phase progression.

Caption: A generalized experimental workflow for the preclinical evaluation of CDK2 inhibitors.

Preclinical Evaluation of CDK2 Inhibitors: A Technical Guide

An in-depth search for preclinical studies specifically involving a compound designated "CDK2-IN-39" did not yield specific results. This suggests that "this compound" may be an internal designation for a novel compound not yet widely published in scientific literature.

However, a wealth of information exists on the preclinical evaluation of various Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This guide provides a comprehensive overview of the typical preclinical data, experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals working with CDK2 inhibitors. The information presented here is synthesized from numerous studies on different CDK2 inhibitors and is intended to serve as a technical reference for the preclinical assessment of this class of compounds.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1][2][3] Its aberrant activity is a hallmark of many cancers, making it an attractive target for cancer therapy.[2][4][5] Preclinical studies of CDK2 inhibitors are crucial for determining their therapeutic potential and involve a range of in vitro and in vivo assays.

Quantitative Data on CDK2 Inhibitor Activity

The preclinical evaluation of CDK2 inhibitors typically involves determining their potency and selectivity. This data is often presented in tabular format to allow for easy comparison between different compounds. The following tables are representative examples of the types of quantitative data generated in such studies.

Table 1: In Vitro Potency of Representative CDK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Dinaciclib (B612106) | CDK2 | 1 | Biochemical | [6] |

| Flavopiridol | CDK2 | 100 | Biochemical | [3][7] |

| Roscovitine | CDK2 | 100 | Biochemical | [7] |

| SNS-032 | CDK2 | 38 | Biochemical | [7] |

| NU2058 | CDK2 | - | Cell-based | |

| NU6102 | CDK2 | - | Cell-based | |

| PF-07104091 | CDK2 | - | Biochemical | [4] |

| BLU-222 | CDK2 | - | Biochemical | [4] |

| INX-315 | CDK2 | - | Biochemical | [4] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency. The specific IC50 values for NU2058, NU6102, PF-07104091, BLU-222, and INX-315 were not provided in the search results, but they are described as potent CDK2 inhibitors.

Table 2: Selectivity of Representative CDK Inhibitors

| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |

| Dinaciclib | 3 | 1 | - | 1 | 4 | 3 | [6][7] |

| Flavopiridol | 30 | 100 | 20 | - | 10 | 0.3 | [3][7] |

| Roscovitine | 2700 | 100 | >100,000 | - | 800 | 27 | [7] |

| PF-07104091 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |

| BLU-222 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |

| INX-315 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |

Selectivity is a critical parameter for CDK inhibitors, as off-target effects, particularly against CDK1, can lead to toxicity.[4] A higher selectivity ratio (CDK1 IC50 / CDK2 IC50) is generally desirable.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments used to characterize CDK2 inhibitors.

1. In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK2.

-

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the CDK2/cyclin complex.

-

Materials:

-

Recombinant human CDK2/cyclin A or CDK2/cyclin E complex.

-

Histone H1 or a peptide substrate.

-

[γ-32P]ATP or a fluorescent ATP analog.

-

Test compound (e.g., this compound) at various concentrations.

-

Kinase reaction buffer.

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and the CDK2/cyclin complex.

-

Add the test compound at a range of concentrations.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of a CDK2 inhibitor on cancer cell lines.

-

Principle: This assay measures the number of viable cells after treatment with the inhibitor.

-

Materials:

-

Cancer cell lines (e.g., breast, ovarian, or lung cancer cell lines).

-

Cell culture medium and supplements.

-

Test compound at various concentrations.

-

Reagents for assessing cell viability (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).

-

After the incubation period, fix the cells (for SRB assay) or add the viability reagent.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]

-

3. Western Blot Analysis for Target Engagement

-

Objective: To confirm that the CDK2 inhibitor is hitting its target in cells by assessing the phosphorylation status of downstream substrates.

-

Principle: This technique uses antibodies to detect specific proteins and their phosphorylation state in cell lysates.

-

Materials:

-

Cancer cell lines.

-

Test compound.

-

Lysis buffer.

-

Primary antibodies against phospho-Rb (a key CDK2 substrate), total Rb, CDK2, and a loading control (e.g., GAPDH or β-actin).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting equipment.

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in the phosphorylation of Rb to confirm target engagement.[6]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly aid in their understanding. The following diagrams were created using the DOT language for Graphviz.

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Caption: A typical preclinical development workflow for a novel CDK2 inhibitor.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CDK2 Inhibition in Cancer Research: Spotlight on INX-315

Disclaimer: Publicly available, in-depth technical information on a compound specifically named "CDK2-IN-39" is limited. Therefore, this guide focuses on INX-315 , a novel, potent, and selective CDK2 inhibitor with substantial preclinical data, as a representative molecule for illustrating the principles and applications of CDK2 inhibition in cancer research.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its activity is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.[3] Overexpression of its binding partner, Cyclin E1 (CCNE1), is a frequent oncogenic driver and a mechanism of resistance to CDK4/6 inhibitors, further highlighting the therapeutic potential of selective CDK2 inhibition.[4][5] This technical guide provides an in-depth overview of a selective CDK2 inhibitor, using INX-315 as a primary example, for researchers, scientists, and drug development professionals.

Mechanism of Action

INX-315 is an orally bioavailable small molecule that selectively targets and inhibits the kinase activity of CDK2.[6][7] By binding to CDK2, INX-315 prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[6][8] Hypophosphorylation of Rb maintains its association with the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.[9][10] This ultimately leads to a G1 phase cell cycle arrest and an induction of a senescence-like state in susceptible cancer cells.[11][12]

Quantitative Data

The following tables summarize the key quantitative data for INX-315 from preclinical studies.

Table 1: Biochemical and Intracellular Potency of INX-315

| Target | Biochemical IC50 (nM) | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/E (Biochemical) | Fold Selectivity vs. CDK2/E (Intracellular) |

| CDK2/Cyclin E | 0.6 | 2.3 | 1 | 1 |

| CDK2/Cyclin A | 2.4 | 71.3 | 4 | 31 |

| CDK1/Cyclin B | 30 | 374 | 50 | 163 |

| CDK4/Cyclin D1 | 133 | Not Determined | 222 | Not Determined |

| CDK6/Cyclin D3 | 338 | Not Determined | 563 | Not Determined |

| CDK9/Cyclin T | 73 | 2950 | 122 | 1283 |

Data sourced from Incyclix Bio presentations and publications.[13][14]

Table 2: Anti-proliferative Activity of INX-315 in Cancer Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |

| OVCAR3 | Ovarian Cancer | Amplified | 18.5 | >10,000 |

| MKN1 | Gastric Cancer | Amplified | 25 | >10,000 |

| Hs68 | Normal Fibroblast | Not Amplified | 1430 | 26 |

| MCF7 | Breast Cancer (WT) | Not Amplified | >1000 | 100 |

| MCF7-PalboR | Breast Cancer (Palbociclib Resistant) | Not Amplified | 113 (in presence of Palbociclib) | >10,000 |

Data compiled from various preclinical studies.[4][13]

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) / Outcome |

| OVCAR3 (CDX) | Ovarian Cancer | 100 mg/kg BID or 200 mg/kg QD | Tumor stasis or 89% TGI |

| OV5398 (PDX) | Ovarian Cancer | 100 mg/kg BID or 200 mg/kg QD | Tumor regression |

| GA0103 (PDX) | Gastric Cancer | 100 mg/kg BID | Tumor stasis |

| GA0114 (PDX) | Gastric Cancer | 100 mg/kg BID | 95% TGI |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily.[4][13]

Experimental Protocols

Cell Proliferation Assay (CTG Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a 10-point dose response curve of INX-315 or a control compound (e.g., palbociclib, DMSO).

-

Incubation: Incubate the plates for 6 days.

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Calculate IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).[13]

Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cells with INX-315 at various concentrations for 24 hours.

-

EdU Labeling: Pulse-label the cells with 10 µM EdU for 2 hours to detect cells in S-phase.

-

Fixation and Permeabilization: Harvest, fix, and permeabilize the cells.

-

EdU Detection: Detect EdU incorporation using a Click-iT™ EdU Alexa Fluor™ 488 Flow Cytometry Assay Kit (Thermo Fisher Scientific).

-

DNA Staining: Stain the cellular DNA with a suitable dye (e.g., DAPI).

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[8]

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

-

Tumor Implantation: Subcutaneously implant cancer cells (CDX) or patient-derived tumor fragments (PDX).

-

Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer INX-315 orally (p.o.) or intraperitoneally (i.p.) at the specified dose and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for pharmacodynamic markers).[4][6]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. incyclixbio.com [incyclixbio.com]

- 14. aacrjournals.org [aacrjournals.org]

Navigating the Landscape of CDK2 Inhibition in Oncology: A Technical Guide

A comprehensive analysis of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in cancer, with a focused exploration of a representative CDK2 inhibitor, INX-315, in the absence of public data on "CDK2-IN-39".

Executive Summary

Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][3] While the specific compound "this compound" does not appear in publicly available scientific literature, this guide will delve into the critical role of CDK2 in oncology and explore the preclinical data and therapeutic potential of a well-characterized CDK2 inhibitor, INX-315, as a surrogate. This in-depth analysis is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the landscape of CDK2 inhibition.

The Role of CDK2 in Oncology

CDK2 is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin E and Cyclin A, orchestrates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1]

The CDK2 Signaling Pathway in Normal Cell Cycle

In a healthy cell cycle, the activity of the CDK2/Cyclin E complex is tightly regulated. It phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to a new round of division.[4] As the cell progresses into the S phase, CDK2 associates with Cyclin A to facilitate ongoing DNA synthesis.

Figure 1: Simplified CDK2 Signaling Pathway in G1/S Transition.

Dysregulation of the CDK2 Pathway in Cancer

In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. This is often not due to mutations in the CDK2 gene itself, but rather through various other mechanisms:

-

Cyclin E Amplification: Overexpression of CCNE1, the gene encoding Cyclin E, is a common oncogenic driver, particularly in ovarian, endometrial, and gastric cancers.[5] This leads to an abundance of the CDK2/Cyclin E complex, driving cells relentlessly through the G1/S checkpoint.

-

Loss of Endogenous Inhibitors: The CDK inhibitors (CKIs) p21 and p27 act as brakes on the cell cycle by binding to and inactivating CDK2 complexes. Loss or downregulation of these tumor suppressors is frequently observed in cancer.[6]

-

Resistance to CDK4/6 Inhibitors: A significant mechanism of acquired resistance to CDK4/6 inhibitors (a mainstay treatment for HR+ breast cancer) involves the upregulation of Cyclin E, which activates CDK2 to bypass the G1 arrest imposed by CDK4/6 inhibition.[7] This makes CDK2 a critical target in the context of CDK4/6 inhibitor resistance.

CDK2 as a Therapeutic Target

The critical role of CDK2 in driving the proliferation of certain cancers, and its role in resistance to other therapies, makes it an attractive therapeutic target.[3][8] The development of selective CDK2 inhibitors has been a long-standing goal in oncology. Early pan-CDK inhibitors showed significant toxicity due to their lack of specificity.[8] However, a new generation of highly selective CDK2 inhibitors is now in clinical development.[9]

Profile of a Representative CDK2 Inhibitor: INX-315

As information on "this compound" is not publicly available, we will focus on INX-315, a novel and potent CDK2 inhibitor with high selectivity over other CDK family members, to illustrate the potential of this drug class.[7]

Mechanism of Action

INX-315 is a small molecule inhibitor that targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[7] This leads to cell cycle arrest at the G1/S boundary, preventing cancer cells from replicating their DNA and proliferating.[7] Preclinical studies have shown that CDK2 inhibition by INX-315 leads to hypophosphorylation of Rb and a phenotype resembling cellular senescence.[7]

Preclinical Data for INX-315

The following tables summarize key quantitative data from preclinical studies of INX-315.

Table 1: Biochemical Potency and Selectivity of INX-315 [7]

| Kinase Complex | IC50 (nmol/L) | Selectivity vs. CDK2/Cyclin E1 (fold) |

| CDK2/Cyclin E1 | < 1 | - |

| CDK1/Cyclin B | > 100 | > 100 |

| CDK4/Cyclin D1 | > 1,000 | > 1,000 |

| CDK6/Cyclin D3 | > 1,000 | > 1,000 |

| CDK9/Cyclin T1 | > 500 | > 500 |

Table 2: Cellular Activity of INX-315 in Cancer Cell Lines [7]

| Cell Line | Cancer Type | CCNE1 Status | EC50 (nmol/L) |

| OVCAR3 | Ovarian | Amplified | 10 - 50 |

| KURAMOCHI | Ovarian | Amplified | 50 - 100 |

| SK-OV-3 | Ovarian | Normal | > 1,000 |

| MCF-7 | Breast (HR+) | Normal | > 1,000 |

| T47D | Breast (HR+) | Normal | > 1,000 |

Potential Therapeutic Indications for CDK2 Inhibitors

Based on the mechanism of action and preclinical data, selective CDK2 inhibitors like INX-315 hold promise for several oncology indications:

-

CCNE1-Amplified Tumors: Cancers with amplification of the CCNE1 gene are hypothesized to be particularly dependent on CDK2 for their proliferation and are a prime target for CDK2 inhibition.[7]

-

CDK4/6 Inhibitor-Resistant Breast Cancer: CDK2 inhibitors have the potential to overcome or delay resistance to CDK4/6 inhibitors in HR+ breast cancer by blocking the bypass signaling pathway.[7]

-

Other Solid Tumors: The role of CDK2 in other malignancies is an active area of investigation, and biomarkers beyond CCNE1 amplification are being explored to identify patient populations that may benefit from CDK2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the preclinical evaluation of CDK2 inhibitors.

Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant CDK2/Cyclin E1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (adenosine triphosphate)

-

Substrate peptide (e.g., a peptide containing a CDK2 phosphorylation motif)

-

Test compound (e.g., INX-315) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, purified CDK2/Cyclin E1 enzyme, and the substrate peptide.

-

Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The amount of ADP is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for a Kinase Inhibition Assay.

Cell Proliferation Assay (Cellular EC50 Determination)

This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell proliferation.

Materials:

-

Cancer cell lines of interest (e.g., OVCAR3, MCF-7)

-

Complete cell culture medium

-

Test compound at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-